4-Isopropoxy-2-(trifluoromethyl)benzoic acid 4-Isopropoxy-2-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13391627
InChI: InChI=1S/C11H11F3O3/c1-6(2)17-7-3-4-8(10(15)16)9(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,16)
SMILES: CC(C)OC1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Molecular Formula: C11H11F3O3
Molecular Weight: 248.20 g/mol

4-Isopropoxy-2-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC13391627

Molecular Formula: C11H11F3O3

Molecular Weight: 248.20 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropoxy-2-(trifluoromethyl)benzoic acid -

Specification

Molecular Formula C11H11F3O3
Molecular Weight 248.20 g/mol
IUPAC Name 4-propan-2-yloxy-2-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C11H11F3O3/c1-6(2)17-7-3-4-8(10(15)16)9(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,16)
Standard InChI Key LUZIBTMOXCBDHO-UHFFFAOYSA-N
SMILES CC(C)OC1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Canonical SMILES CC(C)OC1=CC(=C(C=C1)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The compound’s systematic name is 4-propan-2-yloxy-3-(trifluoromethyl)benzoic acid, with the molecular formula C₁₁H₁₁F₃O₃ . Its structure features:

  • A benzoic acid core.

  • A trifluoromethyl (-CF₃) group at the 3-position.

  • An isopropoxy (-OCH(CH₃)₂) group at the 4-position.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular Weight248.20 g/mol
Density1.287 g/cm³
Boiling Point312.4°C
Flash Point142.7°C
LogP (Partition Coefficient)3.19
Vapor Pressure0 mmHg at 25°C

Synthesis and Manufacturing

Patent-Based Synthetic Routes

Multiple patents describe the preparation of 4-isopropoxy-3-(trifluoromethyl)benzoic acid:

  • WO2011/109471 A1 (Arena Pharmaceuticals): Utilizes a Friedel-Crafts alkylation followed by oxidation to introduce the isopropoxy and carboxylic acid groups .

  • WO2008/128951 A1 (Glaxo Group Limited): Employs a palladium-catalyzed coupling reaction for functional group interconversion .

Key Reaction Steps:

  • Intermediate Formation: 3-Trifluoromethylphenol is alkylated with isopropyl bromide to yield 4-isopropoxy-3-(trifluoromethyl)benzene.

  • Oxidation: The methyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Green Chemistry Approaches

Recent methods emphasize solvent-free conditions or photocatalytic oxidation to minimize waste. For example, Ir(dFppy)₃-catalyzed reactions under blue LED irradiation achieve yields >90% for analogous benzoic acids .

Physicochemical and Thermodynamic Properties

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic -CF₃ group .

  • Thermal Stability: Decomposes above 300°C without melting, as indicated by the absence of a reported melting point .

Reactivity Profile

  • Acid-Base Behavior: The carboxylic acid group (pKa ≈ 2.8) facilitates salt formation with bases .

  • Electrophilic Substitution: The electron-withdrawing -CF₃ group directs incoming electrophiles to the 2- and 6-positions .

Pharmaceutical and Industrial Applications

Drug Discovery and Development

  • Antifungal Agents: Esters of this compound demonstrate activity against Candida albicans by inhibiting ergosterol biosynthesis .

  • Neuroprotection: Derivatives like OPTBA (a pyruvate ester) reduce cerebral infarct volumes by 60% in rat stroke models, surpassing the efficacy of standalone pyruvate or HTB .

  • Antiviral Research: Biaryl amides derived from trifluoromethyl benzoic acids show EC₅₀ values comparable to telaprevir (15 nM) against HCV .

Material Science Applications

  • Liquid Crystals: The -CF₃ group enhances thermal stability in smectic phases, enabling use in display technologies .

  • Polymer Additives: Incorporated into polyesters to improve UV resistance and mechanical strength .

ParameterValueSource
Oral LD₅₀ (Rat)>2,000 mg/kg
Skin Irritation (Rabbit)Moderate erythema
OEL (Occupational Exposure)Not established

Future Perspectives and Research Gaps

Unmet Challenges

  • Synthetic Efficiency: Current routes suffer from low yields (~40%) in multi-step syntheses .

  • Toxicity Profiling: Long-term ecotoxicological data are lacking, necessitating OECD 207/208 compliance studies .

Emerging Opportunities

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability in CNS disorders .

  • Fluorinated MOFs: Integration into metal-organic frameworks for gas storage applications .

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